6-(Butylamino)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

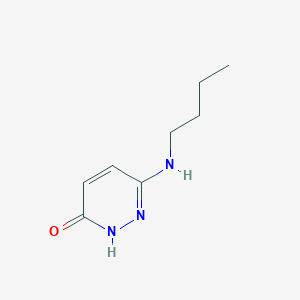

6-(Butylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a butylamino group at the 6-position and a keto group at the 3-position of the pyridazine ring, making it a unique structure with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)pyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the chlorine atom by the butylamino group . The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Butylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-(Butylamino)pyridazin-3-ol.

Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of 6-(Butylamino)pyridazin-3-ol.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(Butylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds have similar structures but different substituents at the 4 and 6 positions.

6-Amino Pyridazin-3(2H)-one: Similar structure with an amino group instead of a butylamino group.

6-(Alkylamino)pyridazin-3(2H)-ones: Compounds with various alkyl groups instead of the butyl group.

Uniqueness

6-(Butylamino)pyridazin-3(2H)-one is unique due to its specific butylamino substitution, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Biologische Aktivität

6-(Butylamino)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes various research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a butylamino substituent at the 6-position. This structural feature is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

The compound has shown promise in several biological assays, particularly in the context of antimalarial activity and cytotoxicity against cancer cell lines.

Antimalarial Activity

Research indicates that derivatives of this compound exhibit significant antimalarial properties. In a study involving mouse models infected with Plasmodium falciparum, compounds derived from this structure demonstrated high efficacy, achieving over 99% clearance of parasites at specific dosages (4 × 50 mg/kg) . The compound's mechanism involves targeting specific metabolic pathways within the parasite, which may lead to resistance mutations if not properly managed.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various human cell lines, including HEK293 and HepG2 cells. These studies revealed that while the compound has considerable in vitro activity, it maintains a large safety margin, with cell viability remaining unaffected up to concentrations of 100 µM . Slight declines in cell proliferation were observed at higher concentrations, indicating a threshold for cytotoxic effects.

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. The butylamino group enhances its binding affinity to target proteins, facilitating interactions that disrupt normal cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | Concentration (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Antimalarial | Mouse (P. falciparum) | 50 | >99% clearance |

| Cytotoxicity | HEK293 | Up to 100 | No significant effect |

| Cytotoxicity | HepG2 | Up to 100 | No significant effect |

Research Implications

The promising results from both antimalarial and cytotoxicity studies suggest that this compound could serve as a lead compound for further drug development. Its ability to modulate specific biochemical pathways presents opportunities for designing targeted therapies against malaria and certain types of cancer.

Eigenschaften

IUPAC Name |

3-(butylamino)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPUKHWGKSPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533943 |

Source

|

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-82-9 |

Source

|

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.